(d-Ala2,d-leu5)-enkephalin acetate

Descripción general

Descripción

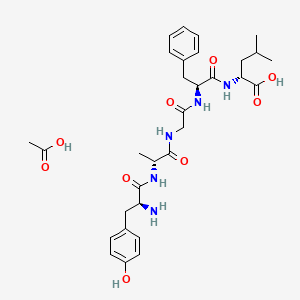

(D-Ala2, D-Leu5)-enkephalin acetate, also known as DADLE, is an opioid peptide that has been widely used in scientific research for its analgesic and anti-inflammatory properties. This peptide is a derivative of enkephalin, a naturally occurring endogenous opioid peptide, and is synthesized through a specific method.

Mecanismo De Acción

(d-Ala2,d-leu5)-enkephalin acetate exerts its analgesic and anti-inflammatory effects by binding to the mu-opioid receptor, a G protein-coupled receptor that is widely distributed in the central nervous system and the peripheral tissues. Binding of (d-Ala2,d-leu5)-enkephalin acetate to the mu-opioid receptor leads to the activation of downstream signaling pathways, resulting in the inhibition of neurotransmitter release and the modulation of pain perception. (d-Ala2,d-leu5)-enkephalin acetate also exerts its immunomodulatory effects by binding to the delta-opioid receptor, which is expressed on immune cells.

Biochemical and Physiological Effects:

(d-Ala2,d-leu5)-enkephalin acetate has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and immunomodulation. (d-Ala2,d-leu5)-enkephalin acetate has been shown to reduce pain and inflammation in various animal models, including models of acute and chronic pain, neuropathic pain, and inflammatory pain. (d-Ala2,d-leu5)-enkephalin acetate has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using (d-Ala2,d-leu5)-enkephalin acetate in lab experiments is its high potency and specificity for the mu-opioid receptor. This allows for precise targeting of the receptor and the modulation of downstream signaling pathways. Moreover, (d-Ala2,d-leu5)-enkephalin acetate is stable and can be easily synthesized and purified, making it a readily available tool for scientific research. However, one limitation of using (d-Ala2,d-leu5)-enkephalin acetate in lab experiments is its potential for inducing tolerance and dependence, which can complicate the interpretation of results.

Direcciones Futuras

For the use of (d-Ala2,d-leu5)-enkephalin acetate include the investigation of its potential use as a therapeutic agent and the development of novel opioid peptides.

Aplicaciones Científicas De Investigación

(d-Ala2,d-leu5)-enkephalin acetate has been widely used in scientific research for its analgesic and anti-inflammatory properties. It has been shown to be effective in reducing pain and inflammation in various animal models. (d-Ala2,d-leu5)-enkephalin acetate has also been used in studies investigating the role of opioids in the central nervous system and the mechanism of action of opioids. Moreover, (d-Ala2,d-leu5)-enkephalin acetate has been used in studies investigating the effect of opioids on the immune system and the potential use of opioids as immunomodulators.

Propiedades

IUPAC Name |

acetic acid;(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O7.C2H4O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;1-2(3)4/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);1H3,(H,3,4)/t18-,22+,23+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZBXSPTRALQEX-IIKZURRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746721 | |

| Record name | L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(d-Ala2,d-leu5)-enkephalin acetate | |

CAS RN |

94825-57-7 | |

| Record name | L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does DADLE interact with its target and what are the downstream effects observed in cardiomyocytes?

A1: DADLE specifically binds to δ-opioid receptors in cardiomyocytes [, ]. This binding triggers a cascade of intracellular signaling events, notably involving the activation of extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K) pathways [, ]. These pathways play a crucial role in promoting cell survival by increasing the levels of survivin and Bcl-2, proteins known for their anti-apoptotic properties [, ]. Furthermore, DADLE's activation of δ-opioid receptors leads to a decrease in Bax translocation, a process associated with apoptosis initiation [, ]. This protective effect against apoptosis also involves reducing mitochondrial membrane damage and decreasing the production of reactive oxygen species (ROS) [, ].

Q2: Can DADLE exert cardioprotective effects in diabetic hearts, and if not, what mechanisms are involved?

A2: Research indicates that DADLE's cardioprotective effects are significantly diminished in diabetic hearts [, ]. This resistance is attributed to the impairment of the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, a pathway crucial for mediating cardioprotection [, ]. The underlying cause of this impairment appears to be linked to an angiotensin II type 1 (AT1) receptor-mediated upregulation of calcineurin activity in diabetic hearts [, ]. This heightened calcineurin activity disrupts the phosphorylation of Jak2, a key upstream component of the PI3K-Akt pathway, ultimately hindering DADLE's ability to confer cardioprotection in the diabetic setting [, ].

Q3: Beyond cardiomyocytes, are there other areas where DADLE's interaction with opioid receptors has been investigated?

A3: Yes, research has explored DADLE's effects on opioid receptors in other systems, including the modulation of muscle contractions in the rat ileum []. While the provided abstract doesn't delve into specific results, it suggests that understanding DADLE's influence on different opioid receptor subtypes in the ileum could be relevant for gastrointestinal pharmacology. This highlights that DADLE's actions extend beyond the cardiovascular system, prompting further research into its potential therapeutic applications in areas like gastrointestinal disorders.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1514345.png)

![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3-ethyl-1,1-dimethyl-1h-benz[e]indolium 4-methylbenzenesulfonate](/img/structure/B1514347.png)

![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)

![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)

![2-[1-(4,8b-Dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclopentyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B1514355.png)

![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)

![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)

![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)